

# A Head-to-Head Comparison of Glucokinase Activators: MK-0941 vs. AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | MK-0941 free base |           |
| Cat. No.:            | B3029692          | Get Quote |

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic strategies for type 2 diabetes, glucokinase (GK) activators have emerged as a promising class of drugs. By allosterically activating glucokinase, the primary glucose sensor in pancreatic  $\beta$ -cells and hepatocytes, these agents enhance glucosestimulated insulin secretion and hepatic glucose uptake. This guide provides a comprehensive head-to-head comparison of two notable glucokinase activators, MK-0941 and AZD1656, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action.

## Mechanism of Action: Targeting the Body's Glucose Sensor

Both MK-0941 and AZD1656 are orally active, allosteric glucokinase activators.[1][2] They bind to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[3] This dual action in the pancreas and liver leads to improved glycemic control.[2][4] In pancreatic β-cells, enhanced glucokinase activity results in increased glucose metabolism, leading to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, increased insulin secretion. In the liver, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.





Click to download full resolution via product page

Caption: Signaling pathway of MK-0941 and AZD1656 in pancreas and liver.



## Potency and Efficacy: A Quantitative Comparison

While both compounds are potent glucokinase activators, their in vitro potency differs slightly. The following table summarizes key quantitative data for MK-0941 and AZD1656.

| Parameter                                 | MK-0941                                                                           | AZD1656                                       | Reference |
|-------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------|-----------|
| EC50 (Recombinant<br>Human Glucokinase)   | 240 nM (at 2.5 mM<br>glucose) 65 nM (at 10<br>mM glucose)                         | 60 nM                                         | [1][5][6] |
| Effect on Insulin<br>Secretion (in vitro) | Increased insulin<br>secretion by 17-fold in<br>isolated rat islets (at<br>10 µM) | Dose-dependent increases in insulin secretion | [2][7]    |
| Effect on Glucose<br>Uptake (in vitro)    | Increased glucose uptake up to 18-fold in isolated rat hepatocytes (at 10  µM)    | -                                             | [7]       |

## **Clinical Efficacy and Safety Profile**

Clinical trials have provided valuable insights into the efficacy and safety of both MK-0941 and AZD1656 in patients with type 2 diabetes.

## **Glycemic Control**



| Clinical Endpoint                                | MK-0941                    | AZD1656                                             | Reference |
|--------------------------------------------------|----------------------------|-----------------------------------------------------|-----------|
| Change in HbA1c (vs.<br>Placebo)                 | -0.8% (at 14 weeks)        | -0.81% (at 4 months,<br>20-200 mg titrated<br>dose) | [8][9]    |
| Change in 2-h Postprandial Glucose (vs. Placebo) | -37 mg/dL (at 14<br>weeks) | -                                                   | [8]       |
| Change in Fasting Plasma Glucose (vs. Placebo)   | No significant effect      | -                                                   | [8]       |
| Sustained Efficacy                               | Not sustained by 30 weeks  | Diminished over time                                | [8][9]    |

## **Safety and Tolerability**

Both drugs have been associated with an increased risk of hypoglycemia, a known class effect of glucokinase activators. However, their broader safety profiles show some distinctions.

| Adverse Event<br>Profile | MK-0941                                                                                 | AZD1656                                                          | Reference |
|--------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Hypoglycemia             | Increased incidence                                                                     | Less hypoglycemia<br>than glipizide                              | [8][9]    |
| Triglycerides            | Significant increases                                                                   | -                                                                | [8]       |
| Blood Pressure           | Significant increases in systolic blood pressure                                        | -                                                                | [8]       |
| Overall Tolerability     | Generally well-<br>tolerated, though<br>associated with the<br>above adverse<br>events. | Well-tolerated in single doses up to 180 mg in healthy subjects. | [2][8]    |



A meta-analysis of several glucokinase activators, including MK-0941 and AZD1656, indicated that as a class, these agents are associated with a higher risk of any adverse events, mild adverse events, hyperlipidemia, and hyperuricemia compared to control groups.[10][11]

## **Experimental Protocols**

For researchers aiming to replicate or build upon existing studies, the following provides an overview of key experimental methodologies.

## **Glucokinase Activity Assay**

A common method to determine the activity of glucokinase is a coupled enzyme assay.





Click to download full resolution via product page

Caption: Workflow for a coupled glucokinase activity assay.



#### Methodology:

- Reaction Mixture: A typical reaction mixture contains Tris buffer, magnesium chloride, ATP, glucose, and the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH), along with NADP+.
- Initiation: The reaction is initiated by the addition of the glucokinase enzyme.
- Coupled Reaction: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).
   G6PDH then oxidizes G6P, reducing NADP+ to NADPH.
- Detection: The rate of NADPH production is monitored by measuring the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) or absorbance at 340 nm.
- Data Analysis: The activity of glucokinase is calculated from the rate of NADPH formation.

# In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This assay is crucial for evaluating the effect of glucokinase activators on pancreatic  $\beta$ -cell function.

#### Methodology:

- Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors.
- Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
- Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test compound (MK-0941 or AZD1656).
- Sample Collection: The supernatant is collected after the incubation period.
- Insulin Measurement: The concentration of insulin in the supernatant is measured using methods such as ELISA or radioimmunoassay.



### Conclusion

Both MK-0941 and AZD1656 have demonstrated efficacy as glucokinase activators, leading to improved glycemic control in preclinical and clinical settings. However, their clinical development has been hampered by a lack of sustained efficacy and concerns regarding adverse effects, particularly for MK-0941, which was associated with increased triglycerides and blood pressure.[8][11] AZD1656, while also showing diminished long-term efficacy for glycemic control, has more recently been investigated for its potential immunomodulatory effects, opening new avenues for its therapeutic application.[12][13] This comparative guide highlights the nuanced differences between these two compounds and underscores the challenges in developing glucokinase activators that offer durable efficacy with a favorable safety profile. Future research in this area will likely focus on developing next-generation activators with improved pharmacokinetic and pharmacodynamic properties to maximize therapeutic benefit while minimizing off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diabetes models Enamine [enamine.net]
- 7. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution PMC [pmc.ncbi.nlm.nih.gov]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]



- 9. assaygenie.com [assaygenie.com]
- 10. Comparative effectiveness of alternative second-line oral glucose-lowering therapies for type 2 diabetes: a precision medicine approach applied to routine data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Safety of Second-Line Antihyperglycemic Agents in Older Adults with Type
   2 Diabetes: A Multinational Real-World Evidence From LEGEND-T2DM PMC
   [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Systematic review and meta-analysis protocol for efficacy and safety of Momordica charantia L. on animal models of type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Glucokinase Activators: MK-0941 vs. AZD1656]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029692#head-to-head-comparison-of-mk-0941-and-azd1656]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com